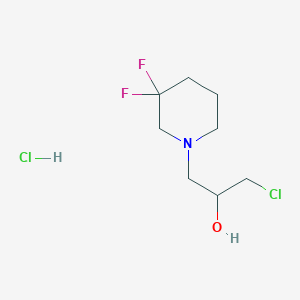

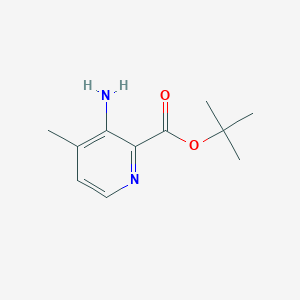

![molecular formula C17H18F3NO3S B2409455 (1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2309602-71-7](/img/structure/B2409455.png)

(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule with several functional groups. It contains a bicyclic structure, a cyclopropylidene group, a sulfonyl group, and a trifluoromethoxy group attached to a phenyl ring. These functional groups suggest that the compound could have interesting chemical properties and reactivity .

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, including the formation of the bicyclic structure, the introduction of the cyclopropylidene group, and the attachment of the sulfonyl and trifluoromethoxy groups .Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups and a bicyclic system. The stereochemistry at the 1 and 5 positions of the bicyclic system is also important .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonyl group could potentially undergo reactions with nucleophiles, and the cyclopropylidene group could participate in cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase its lipophilicity, which could influence its solubility and permeability .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Desymmetrization and Ring-Closing Metathesis : A study demonstrates a new strategy for synthesizing structures similar to the mentioned compound by employing desymmetrization of trienes derived from diols. This methodology is significant for the synthesis of natural product analogs and could be applied to the synthesis of related bicyclic compounds (Burke, Müller, & Beaudry, 1999).

Cycloaddition Reactions : Research into 1,3-dipolar cycloadditions to unsymmetrical bicyclic olefins, similar in structural motif to the compound , shows exclusive reactions leading to specific regioisomers. This study provides insights into the stereo- and regiochemistry of cycloadditions, which could be relevant for modifications of the compound (Taniguchi, Ikeda, & Imoto, 1978).

Host Molecule Applications

- Macrocyclic Host Molecules : Research on water-soluble macrocyclic polyamine host molecules showcases the synthesis and application of structures containing bicyclic units. These findings suggest potential applications in creating host-guest chemistry or drug delivery systems relevant to similar bicyclic compounds (Tobe et al., 1985).

Enantioselective Syntheses

- Chiral Auxiliary in Asymmetric Syntheses : Studies on enantiomerically pure bicyclic pyrrolidine derivatives, resembling the core structure of the compound , highlight their use as chiral auxiliaries in asymmetric syntheses. Such methodologies are crucial for the development of enantioselective drug synthesis processes (Martens & Lübben, 1991).

Novel Synthetic Methodologies

- Ring-Expanding Cycloisomerization : A gold-catalyzed enantioselective ring-expanding cycloisomerization method provides a new approach to synthesizing bicyclic structures. This technique could be adapted for the synthesis or modification of compounds with similar bicyclic frameworks, demonstrating its potential for creating biologically active natural product analogs (Zheng, Felix, & Gagné, 2014).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-cyclopropylidene-8-[2-(trifluoromethoxy)phenyl]sulfonyl-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO3S/c18-17(19,20)24-15-3-1-2-4-16(15)25(22,23)21-13-7-8-14(21)10-12(9-13)11-5-6-11/h1-4,13-14H,5-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVOGOQZMQDNAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=C3CC3)CC1N2S(=O)(=O)C4=CC=CC=C4OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

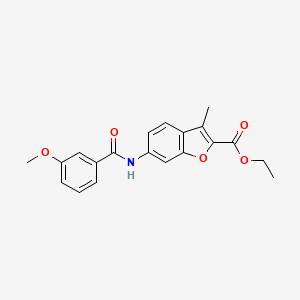

![Tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2409376.png)

![5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2409384.png)

![4-[(4-Fluorophenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione](/img/structure/B2409387.png)

![7-benzyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2409390.png)

![8-(3-Methylbutyl)-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2409391.png)

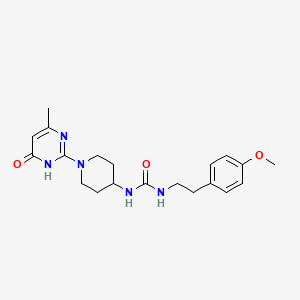

![3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2409393.png)

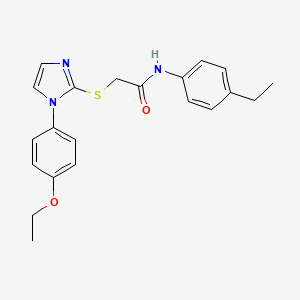

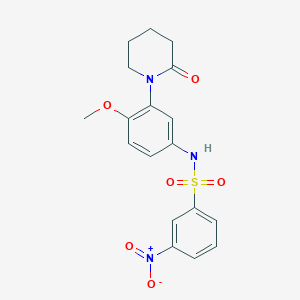

![2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2409395.png)